(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
6-acetyl-2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-11(24)23-9-8-13-15(10-23)27-19(17(13)18(21)26)22-16(25)7-6-12-4-2-3-5-14(12)20/h2-7H,8-10H2,1H3,(H2,21,26)(H,22,25)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNVYRHJNOIWOG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class. This class of compounds has garnered interest due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tetrahydrothieno ring system which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds within the tetrahydrothieno class exhibit a range of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory actions
- Cytotoxicity against various cancer cell lines
Anticancer Activity
One of the primary areas of investigation for this compound is its anticancer potential. A study assessing various tetrahydrothieno derivatives found that certain analogs exhibited significant cytotoxicity against human cancer cell lines such as K562 (chronic myelogenous leukemia) and others. The cytotoxic effects were measured using standard assays such as MTT and IC50 values were determined to assess potency.
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| (E)-6-acetyl... | K562 | 12.5 | 74.5 |
| (E)-6-acetyl... | HeLa | 15.0 | 68.0 |
| (E)-6-acetyl... | MCF-7 | 10.0 | 80.0 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of cell proliferation : The compound likely interferes with critical signaling pathways that regulate cell growth.
- Induction of apoptosis : Evidence suggests that this compound may trigger programmed cell death in malignant cells.
- Interference with DNA synthesis : Some studies indicate that similar compounds can disrupt DNA replication processes in cancer cells.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on K562 Cells : A series of tetrahydrothieno derivatives were tested against K562 cells, revealing that the presence of a chlorophenyl group significantly enhanced cytotoxicity compared to non-substituted analogs .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were screened against various bacterial strains and demonstrated notable inhibition zones, suggesting potential for therapeutic use in infections .
- Anti-inflammatory Effects : Research has also indicated that certain tetrahydrothieno derivatives possess anti-inflammatory properties by modulating cytokine release in vitro .
Scientific Research Applications
The compound (E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, while providing comprehensive data tables and case studies where applicable.
Histone Deacetylase Inhibition
One of the primary applications of this compound is as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in tumor suppression and differentiation.
- Case Study : A study published in European Patent EP2205563A2 highlights the development of similar compounds that exhibit significant HDAC inhibitory activity. These compounds have shown promise in preclinical models for cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
The compound's structural features suggest it may possess anticancer properties. Research indicates that compounds with thieno[2,3-c]pyridine scaffolds have been associated with various forms of cancer treatment.
- Data Table: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound Name | Type of Cancer | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | HDAC inhibition | |
| Compound B | Leukemia | Apoptosis induction | |
| This compound | Various cancers | HDAC inhibition & apoptosis |
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress and inflammation are prevalent.
- Case Study : A study demonstrated that thieno[2,3-c]pyridine derivatives could reduce neuroinflammation and promote neuronal survival in models of Alzheimer's disease, suggesting potential therapeutic avenues for cognitive disorders .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways.
- Data Table: Anti-inflammatory Activity
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how can they be addressed?
- Methodology : Multi-step synthesis requires precise control of reaction conditions (temperature, solvent polarity, and pH) to avoid side reactions. For example, the acrylamido group may undergo undesired hydrolysis under acidic conditions. Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) for amide coupling steps. Monitor intermediates via TLC or HPLC to ensure reaction progression .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
- Methodology :
- NMR Spectroscopy : Assign peaks for the thieno[2,3-c]pyridine core (δ 2.5–3.5 ppm for tetrahydro protons) and acrylamido protons (δ 6.5–7.5 ppm for vinyl and aromatic protons) .
- X-ray Crystallography : Resolve the (E)-configuration of the acrylamido group and hydrogen-bonding networks using SHELXL refinement .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺) consistency with the theoretical mass .
Q. What functional groups in the molecule are most reactive, and how do they influence synthetic modifications?
- Methodology : The acrylamido group is prone to Michael addition or hydrolysis under basic conditions. The acetyl group at position 6 can undergo nucleophilic substitution. Protect reactive sites (e.g., using Boc for amines) during functionalization. Use mild bases (e.g., NaHCO₃) to minimize degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Scaffold Modifications : Introduce substituents at positions 2 (carboxamide) and 6 (acetyl) to assess effects on target binding. For example, replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
- Biological Assays : Test derivatives in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) and compare with parent compound. Use SPR or ITC to quantify binding affinity to targets like tubulin or adenosine receptors .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Validate results across multiple cell lines (e.g., RKOp27 vs. HeLa) .
- Meta-Analysis : Pool data from independent studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with crystallographic data to confirm compound integrity during assays .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to adenosine A₁ receptors, focusing on hydrogen bonds between the carboxamide and Thr²⁵⁷ .
- MD Simulations : Simulate ligand-protein stability in GROMACS (100 ns trajectories) to assess conformational changes in the thienopyridine core .
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design. For example, increasing DMF content from 10% to 20% may enhance solubility of intermediates .
- Continuous Flow Chemistry : Implement microreactors to reduce side reactions during exothermic steps (e.g., acrylamido formation) .
Q. What in vitro and in vivo models are suitable for validating target engagement and mechanism of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
